8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8825006
InChI: InChI=1S/C20H22ClNO6/c1-20(2,3)28-19(25)22-8-7-17(23)26-16-10-15-13(9-14(16)21)11-5-4-6-12(11)18(24)27-15/h9-10H,4-8H2,1-3H3,(H,22,25)
SMILES: CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Molecular Formula: C20H22ClNO6
Molecular Weight: 407.8 g/mol

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

CAS No.:

Cat. No.: VC8825006

Molecular Formula: C20H22ClNO6

Molecular Weight: 407.8 g/mol

* For research use only. Not for human or veterinary use.

8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate -

Specification

Molecular Formula C20H22ClNO6
Molecular Weight 407.8 g/mol
IUPAC Name (8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C20H22ClNO6/c1-20(2,3)28-19(25)22-8-7-17(23)26-16-10-15-13(9-14(16)21)11-5-4-6-12(11)18(24)27-15/h9-10H,4-8H2,1-3H3,(H,22,25)
Standard InChI Key UZROXIHCPUNHNO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl
Canonical SMILES CC(C)(C)OC(=O)NCCC(=O)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl

Introduction

The compound 8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a synthetic organic molecule featuring a coumarin-based structure. It incorporates a chloro-substituted chromenone core fused with a cyclopentane ring and is functionalized with a tert-butoxycarbonyl (Boc)-protected beta-alanine moiety. This compound is of interest due to its potential applications in medicinal chemistry and synthetic organic chemistry.

Structural Features

The compound is characterized by the following structural elements:

  • Core Structure: A coumarin derivative fused with a cyclopentane ring.

  • Substituents:

    • A chlorine atom at the 8th position of the chromenone core.

    • A Boc-protected beta-alanine group attached via an ester bond at the 7th position.

Molecular Details:

PropertyValue
Molecular FormulaC18H20ClNO5
Molecular Weight365.81 g/mol
Functional GroupsEster, carbamate (Boc group), ketone
Key SubstituentsChlorine (Cl), tert-butoxycarbonyl (Boc)

Synthesis Pathway

The synthesis of this compound likely involves several key steps:

  • Preparation of the Coumarin Core: Starting from salicylaldehyde derivatives, cyclization with malonic acid or its derivatives forms the chromenone core.

  • Chlorination: Introduction of a chlorine atom at the 8th position using reagents such as phosphorus oxychloride or thionyl chloride.

  • Beta-Alanine Functionalization: Coupling the chromenone derivative with Boc-protected beta-alanine using standard esterification methods (e.g., DCC/DMAP coupling).

Potential Applications

The compound’s structure suggests potential applications in:

  • Pharmaceutical Chemistry:

    • Coumarin derivatives are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties.

    • The Boc-protected beta-alanine group may enhance solubility and bioavailability for pharmaceutical formulations.

  • Synthetic Chemistry:

    • The compound can serve as an intermediate for further functionalization or derivatization in drug discovery.

Biological Relevance

While specific biological data for this compound is unavailable, related coumarin derivatives have demonstrated significant pharmacological activities:

  • Antimicrobial and anticancer properties due to their ability to interact with biological targets such as enzymes and DNA .

  • Potential as enzyme inhibitors (e.g., acetylcholinesterase inhibitors) for neurodegenerative diseases like Alzheimer’s .

Comparison with Related Compounds

To contextualize its utility, let us compare it with structurally similar compounds:

CompoundMolecular Weight (g/mol)Applications
[(8-Chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid 294.68Antimicrobial and synthetic uses
Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate 322.74Pharmaceutical intermediate

Research Gaps and Future Directions

  • Biological Evaluation: Further studies are needed to assess its pharmacological potential through in vitro and in vivo assays.

  • Molecular Docking Studies: Computational approaches could predict its binding affinity to biological targets.

  • Derivatization: Modifications to enhance activity or selectivity against specific targets.

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